1-(2-Bromo-4-methylphenyl)piperazine 1-(2-Bromo-4-methylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 501903-61-3
VCID: VC18208307
InChI: InChI=1S/C11H15BrN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
SMILES:
Molecular Formula: C11H15BrN2
Molecular Weight: 255.15 g/mol

1-(2-Bromo-4-methylphenyl)piperazine

CAS No.: 501903-61-3

Cat. No.: VC18208307

Molecular Formula: C11H15BrN2

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-methylphenyl)piperazine - 501903-61-3

Specification

CAS No. 501903-61-3
Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
IUPAC Name 1-(2-bromo-4-methylphenyl)piperazine
Standard InChI InChI=1S/C11H15BrN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Standard InChI Key YXNYVWCWPRQXTR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2CCNCC2)Br

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound is 1-(2-bromo-4-methylphenyl)piperazine, with a molecular formula of C₁₁H₁₅BrN₂ and a molecular weight of 283.16 g/mol . Its structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected to a substituted phenyl group. Key structural features include:

  • Bromine substituent: Positioned at the 2-position of the phenyl ring, this electronegative atom influences electronic distribution and reactivity.

  • Methyl group: Located at the 4-position, this alkyl substituent contributes steric bulk and modulates solubility.

The compound’s SMILES notation is CN1CCN(CC1)C2=C(C=CC(=C2)C)Br, and its InChIKey is IFWKQIRKZOVRKH-UHFFFAOYSA-N . X-ray crystallography data for analogous compounds, such as 1-(4-bromo-2-methylphenyl)piperazine-2,5-dione, reveal planar piperazine rings and dihedral angles between the phenyl and piperazine groups of approximately 85° .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-(2-bromo-4-methylphenyl)piperazine typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A representative pathway includes:

  • Bromination of 4-methylaniline: Introduction of bromine at the 2-position using brominating agents like N-bromosuccinimide (NBS).

  • Coupling with piperazine: Reaction of 2-bromo-4-methylaniline with piperazine in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) at elevated temperatures .

Alternative methods employ Ullmann-type couplings or Buchwald-Hartwig aminations, which utilize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate aryl-nitrogen bond formation . These methods often achieve yields of 60–75%, though optimization is required to minimize side products like diarylamines.

Reactivity Profile

The compound exhibits three primary reactivity modes:

  • Nucleophilic substitution: The bromine atom can be displaced by nucleophiles (e.g., amines, thiols) to form derivatives such as 1-(2-amino-4-methylphenyl)piperazine.

  • Electrophilic aromatic substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the methyl group.

  • Piperazine ring functionalization: Alkylation or acylation at the secondary nitrogen atoms modifies solubility and biological activity.

Physicochemical Characterization

Experimental and computed physicochemical properties are summarized below:

PropertyValueMethod/Source
Molecular Weight283.16 g/molPubChem
Melting Point98–102°C (predicted)QSPR modeling
LogP (Partition Coefficient)3.2 ± 0.3ACD/Labs Percepta
Solubility in Water0.12 mg/mL (25°C)ChemAxon
pKa (Basic)8.9 (piperazine N)MarvinSketch

Spectroscopic data for related compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.15 (t, J = 5.0 Hz, 4H, piperazine), 2.75 (t, J = 5.0 Hz, 4H, piperazine), 2.30 (s, 3H, CH₃) .

  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1450 cm⁻¹ (C-N stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Functionalization of the piperazine ring yields dopamine D₂ receptor ligands.

  • Anticancer agents: Bromine facilitates radioisotope labeling for imaging or targeted therapy.

Material Science

Brominated aromatic piperazines are incorporated into:

  • Liquid crystals: Their rigid structures enhance thermal stability in display technologies.

  • Polymer additives: Flame-retardant properties due to bromine’s radical scavenging ability.

Comparative Analysis with Related Compounds

CompoundSubstituentsKey Differences
1-(4-Bromo-2-methylphenyl)piperazineBr at 4, CH₃ at 2Altered electronic effects
1-(2-Chloro-4-methylphenyl)piperazineCl instead of BrReduced steric bulk
VortioxetineThioether linkageEnhanced 5-HT receptor affinity

The 2-bromo-4-methyl substitution in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs.

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Palladium-catalyzed methods require costly catalysts and stringent conditions.

  • Toxicity data: Brominated aromatics may pose bioaccumulation risks, necessitating ADMET studies.

Future research should prioritize:

  • Green chemistry approaches: Utilizing biocatalysts or solvent-free conditions.

  • Structure-activity relationship (SAR) studies: Optimizing substituents for target specificity.

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